6-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its potential therapeutic applications, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .
Preparation Methods
The synthesis of 6-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and dihydropyridazinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions: Reagents like sodium hydride, palladium catalysts, and organic solvents (e.g., dichloromethane, ethanol) are frequently used.
Major Products: The major products depend on the specific reaction conditions but may include various substituted derivatives of the original compound.
Scientific Research Applications
6-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound has shown potential as a therapeutic agent for treating multiple myeloma and autoimmune diseases
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
6-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one can be compared with other imidazo[1,2-b]pyridazine derivatives:
Similar Compounds: Other compounds in this family include those with different substituents at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine core
Uniqueness: The unique combination of the piperidine and dihydropyridazinone moieties in this compound contributes to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C20H24N6O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)26-19(27)6-3-16(22-26)20(28)24-10-7-15(8-11-24)13-29-18-5-4-17-21-9-12-25(17)23-18/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 |
InChI Key |
FNPTUPOATMAACF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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